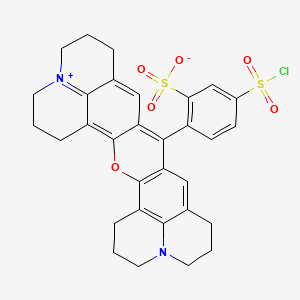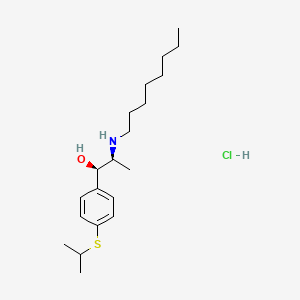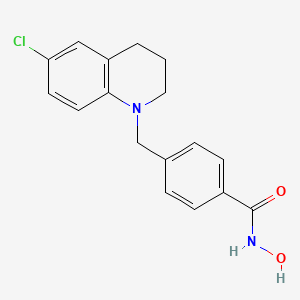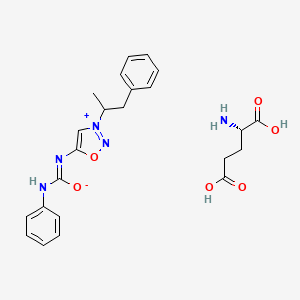
TAS05567
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
TAS05567 is identified as a highly selective Syk inhibitor . It is a potential therapeutic candidate for treating humoral immune-mediated inflammatory conditions such as autoimmune and allergic diseases .
Synthesis Analysis
TAS05567 has been evaluated for its therapeutic potential in animal models . In vitro biochemical assays were performed with available kinase assay panels . The inhibitory effects of TAS05567 on immune cells were analyzed by assessing the Syk downstream signaling pathway and production of inflammatory factors .Chemical Reactions Analysis
TAS05567 has shown to inhibit only 4 of 191 kinases tested but inhibited Syk enzymatic activity with high potency . It inhibited BCR-dependent signal transduction in Ramos cells, Fc γ R-mediated tumor necrosis factor- α production in THP-1 cells, and Fc ε R-mediated histamine release from RBL-2H3 cells .Wissenschaftliche Forschungsanwendungen
Transcranial Electrical Stimulation (tES) Techniques : A review by Woods et al. (2016) discusses the technical aspects and applications of transcranial electrical stimulation, including transcranial direct and alternating current stimulation (tDCS, tACS), for modulating central nervous system excitability in humans (Woods et al., 2016).
Micro Total Analysis System (μ-TAS) in Biotechnology : Lee and Lee (2004) review the state-of-the-art microsystems for use in biotechnological research, medicine, and diagnostics, highlighting the potential of μ-TAS for efficient and simultaneous analysis of biologically important molecules (Lee & Lee, 2004).
Practical Applications of the Total Absorption Technique (TAS) : Algora et al. (2009) present research on the total absorption technique, particularly its application in measuring the beta decay of specific isotopes and its relevance in creating a monochromatic neutrino beam facility (Algora et al., 2009).
TASSEL-GBS Genotyping by Sequencing Analysis : Glaubitz et al. (2014) describe a bioinformatics pipeline for processing raw genotyping by sequencing (GBS) sequence data into SNP genotypes, applicable in species-wide analyses such as in maize (Glaubitz et al., 2014).
Teachable Agents for Learning Scientific Reasoning : Chin, Dohmen, and Schwartz (2013) discuss the use of teachable agents (TAs) in educational technology, particularly for teaching hierarchical reasoning in science to children (Chin, Dohmen, & Schwartz, 2013).
Zukünftige Richtungen
Eigenschaften
CAS-Nummer |
1429038-15-2 |
|---|---|
Produktname |
TAS05567 |
Molekularformel |
C21H29N9O2 |
Molekulargewicht |
439.52 |
IUPAC-Name |
3-([(3R,4R)-3-Aminotetrahydro-2H-pyran-4-yl]amino)-5-([2-(tert-butyl)-7-methyl-2H-indazol-5-yl]amino)-1,2,4-triazine-6-carboxamide |
InChI |
InChI=1S/C21H29N9O2/c1-11-7-13(8-12-9-30(21(2,3)4)29-16(11)12)24-19-17(18(23)31)27-28-20(26-19)25-15-5-6-32-10-14(15)22/h7-9,14-15H,5-6,10,22H2,1-4H3,(H2,23,31)(H2,24,25,26,28)/t14-,15+/m0/s1 |
InChI-Schlüssel |
ATERGQQFFHVNOJ-LSDHHAIUSA-N |
SMILES |
O=C(C1=C(NC2=CC3=CN(C(C)(C)C)N=C3C(C)=C2)N=C(N[C@H]4[C@@H](N)COCC4)N=N1)N |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
TAS-05567; TAS 05567; TAS05567 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[[3-(2-Azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-[3-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-1-oxopropane-2-sulfonic acid](/img/structure/B611074.png)



![4-(amino(phenyl)methyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B611085.png)

![N-(4-Fluorophenyl)-6-[2-(dihydroxyboryl)benzylthio]nicotinamide](/img/structure/B611091.png)

![N-[3-[[5-cyano-4-(1H-indol-3-yl)pyrimidin-2-yl]amino]cyclohexyl]-5-[4-(dimethylamino)but-2-enoylamino]pyridine-2-carboxamide](/img/structure/B611093.png)

![7-(1-tert-butyl-1H-pyrazol-4-yl)-N-{[(3S)-3-fluoropiperidin-3-yl]methyl}-1,6-naphthyridin-5-amine](/img/structure/B611096.png)